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3-(4-Hydroxyphenyl)piperidine-2,6-dione

Ligand efficiency CRBN binding PROTAC design

IMiD-based PROTACs frequently fail due to hydrolytic instability-thalidomide degrades within 3.3 h in cell culture media, undermining cellular potency. 3-(4-Hydroxyphenyl)piperidine-2,6-dione (CAS 2758531-21-2), a phenyl glutarimide (PG) CRBN ligand, delivers >24 h half-life and higher ligand efficiency (LE >0.48 vs. 0.38-0.45 for IMiDs), enabling sustained CRBN-mediated target degradation. • t1/2 >24 h in MV4-11 media vs. 3.3 h (thalidomide) & 12.2 h (pomalidomide) • Pre-installed 4-OH phenol for direct ether, ester, or carbamate PROTAC linker conjugation • LE class 0.48-0.64 minimizes molecular weight burden on final degrader constructs • Crystallographically validated solvent-exposed 4-position for systematic SAR exploration

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B14007977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxyphenyl)piperidine-2,6-dione
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1C2=CC=C(C=C2)O
InChIInChI=1S/C11H11NO3/c13-8-3-1-7(2-4-8)9-5-6-10(14)12-11(9)15/h1-4,9,13H,5-6H2,(H,12,14,15)
InChIKeyBCHCLMHWEXVCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxyphenyl)piperidine-2,6-dione – Phenyl-Glutarimide CRBN Ligand


3-(4-Hydroxyphenyl)piperidine-2,6-dione (CAS 2758531-21-2; synonym: CRBN ligand-885) belongs to the phenyl glutarimide (PG) class of cereblon (CRBN) E3 ubiquitin ligase binders . This compound features a piperidine-2,6-dione core substituted at the 3-position with a 4-hydroxyphenyl group, distinguishing it structurally from classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide that rely on a phthalimide or isoindolinone moiety. PG-based ligands have been demonstrated to retain CRBN binding affinity while offering improved chemical stability and higher ligand efficiency compared to IMiDs, making them compelling alternatives for the design of proteolysis-targeting chimeras (PROTACs) and molecular glues [1].

1
PROTAC design & CRBN recruitment
Phenyl glutarimide (PG) class CRBN E3 ligase binder for targeted protein degradation studies
2
Reported extended hydrolytic stability
PG scaffold stability supports sustained cellular exposure in degrader research workflows
3
Pre-installed phenol conjugation handle
4-hydroxy group enables ether/ester/carbamate linker attachment without pre-functionalization

Limitations of IMiDs as CRBN Binders for PROTACs


Classical IMiDs (thalidomide, lenalidomide, pomalidomide) are widely used as CRBN-recruiting motifs in PROTAC design but suffer from inherent hydrolytic instability that compromises cellular efficacy. Thalidomide exhibits a half-life of only 3.3 hours in MV4–11 cell culture media and 5.4 hours in PBS, while even the most stable IMiD, pomalidomide, reaches only 12.2 hours and 32.5 hours, respectively [1]. In contrast, phenyl glutarimide (PG) derivatives including 3-(4-hydroxyphenyl)piperidine-2,6-dione demonstrate dramatically extended half-lives exceeding 24 hours under identical conditions [1]. This hydrolytic instability of IMiDs directly translates into reduced protein degradation efficacy and lower cellular potency of IMiD-based PROTACs [2]. Furthermore, PG analogues achieve higher ligand efficiency (LE >0.48) than IMiDs (LE 0.38–0.45) due to their smaller molecular size while retaining comparable CRBN binding affinity [1], meaning that simply substituting one IMiD for another does not address the fundamental stability and efficiency limitations of the phthalimide scaffold.

Dimension
PG ligand (target)
Classical IMiD (substitute)
Hydrolytic stability
Reported t1/2 >24 h in cell media; PG-PROTACs exceed 24 h stability
Thalidomide t1/2 3.3 h; even pomalidomide reaches only 12.2 h; IMiD-PROTAC dBET1 t1/2 4.2 h
Ligand efficiency
Reported PG-class LE 0.48–0.64; more binding energy per heavy atom
IMiD LE 0.38–0.45; may inflate molecular weight in degrader constructs
Scaffold class
Phenyl glutarimide core; modular Suzuki–Miyaura synthesis; solvent-exposed phenyl ring for linker exit
Phthalimide/isoindolinone core; multi-step linear synthesis; limited late-stage diversification

Quantitative Evidence vs. IMiDs and PG Analogs


Ligand Efficiency: PG vs. IMiDs

Phenyl glutarimide (PG) analogues, the chemical class to which 3-(4-hydroxyphenyl)piperidine-2,6-dione belongs, exhibit ligand efficiency (LE) values ranging from 0.48 to 0.64, compared to only 0.38 to 0.45 for classical IMiDs (thalidomide LE=0.43, lenalidomide LE=0.45, pomalidomide LE=0.45) [1]. The parent PG compound (2a) achieves an LE of 0.57 despite a modestly lower CRBN IC50 of 2.19 μM versus thalidomide's 1.28 μM, demonstrating that PG ligands deliver more binding energy per heavy atom—a critical metric for fragment-based and PROTAC drug design where molecular weight minimization is paramount [1].

Ligand Efficiency
Head-to-head
PG class LE 0.48–0.64 vs. IMiD LE 0.38–0.45; PG parent (2a) LE = 0.57
Supports fragment-efficient PROTAC design with reduced molecular weight burden
CRBN FP competitive binding assay; Cy5-lenalidomide probe; data to verify
Ligand efficiency CRBN binding PROTAC design

Chemical Stability in Cell Media: PG vs. Thalidomide

PG derivatives demonstrate markedly superior chemical stability compared to IMiDs under physiologically relevant conditions. The parent PG (2a) exhibits half-lives exceeding 24 hours in both MV4–11 and HD-MB03 cell culture media, and >48 hours in PBS [1]. In contrast, thalidomide (1a) shows half-lives of only 3.3 h (MV4–11), 1.8 h (HD-MB03), and 5.4 h (PBS); lenalidomide (1b) reaches 11.7 h and 7.6 h; and pomalidomide (1c) achieves 12.2 h and 5.4 h, respectively [1]. Even pomalidomide, the most stable IMiD tested, degrades more than twice as fast as the least stable PG analogue in cell media. This stability advantage extends to PROTACs: the IMiD-based BET degrader dBET1 (4a) has a half-life of 4.2 h in MV4–11 media, while its direct PG-analogue 4c exceeds 24 h [2].

Chemical Stability
Head-to-head
PG parent (2a): t1/2 >24 h in MV4–11 media vs. thalidomide 3.3 h; ≥7.3-fold longer
Supports sustained intracellular exposure for degrader efficacy research
MV4–11 AML cell media at 37°C; PBS pH 7.4; reported comparison
Chemical stability Hydrolysis Cell culture media

Cellular Potency of PG-PROTACs vs. IMiD PROTACs

A PG-based BET PROTAC (compound 4c, SJ995973) incorporating the phenyl glutarimide CRBN-binding motif achieved an antiproliferative IC50 of 3 pM in human acute myeloid leukemia MV4–11 cells, with a BRD4 degradation DC50 of 0.87 nM [1]. This represents one of the most potent BET-targeting PROTACs reported and demonstrates greater efficacy than the corresponding IMiD-based analogue 4a (dBET1) [1]. While this data is specific to a PG-based PROTAC construct rather than the free ligand, it establishes the class-level capability of PG derivatives—including 3-(4-hydroxyphenyl)piperidine-2,6-dione—to serve as highly effective CRBN-recruiting elements in degrader molecules [2].

Cellular Potency
Class-level
PG-PROTAC 4c: IC50 = 3 pM (MV4–11); BRD4 DC50 = 0.87 nM
Reported class-level capability of PG ligands as CRBN-recruiting elements
MV4–11 AML 3-day CellTiter-Glo; free-ligand attribution requires validation
Antiproliferative activity BET degradation PROTAC potency

Synthetic Accessibility: Suzuki Coupling vs. IMiD Synthesis

The phenyl glutarimide scaffold, including 3-(4-hydroxyphenyl)piperidine-2,6-dione, is accessible via a convergent Suzuki–Miyaura cross-coupling between a 3-halo-piperidine-2,6-dione intermediate and 4-hydroxyphenylboronic acid [1]. This modular synthetic strategy enables late-stage diversification and facile introduction of linker attachment points at the 3- or 4-position of the phenyl ring, as demonstrated in the systematic construction of PG-based PROTAC libraries [1]. In contrast, classical IMiDs (thalidomide, lenalidomide, pomalidomide) require multi-step syntheses involving phthalimide or isoindolinone ring formation, often with lower overall yields and limited opportunities for late-stage functionalization [2]. The PG scaffold's synthetic flexibility is further validated by recent reviews highlighting Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings as established methodologies for glutarimide diversification [2].

Synthetic Access
Class-level
Convergent Suzuki–Miyaura coupling; 1–2 steps from 3-bromo-piperidine-2,6-dione & (4-hydroxyphenyl)boronic acid
Supports scalable, modular library synthesis vs. multi-step IMiD routes
Pd-catalyzed cross-coupling; late-stage diversification compatible
Suzuki coupling Modular synthesis CRBN ligand

Native Phenol Handle for Linker Attachment

A distinguishing feature of 3-(4-hydroxyphenyl)piperidine-2,6-dione relative to the unsubstituted parent phenyl glutarimide (PG, 2a; 3-phenylpiperidine-2,6-dione, CAS 14149-34-9, CRBN IC50 = 2.19 μM) is the presence of the phenolic 4-hydroxy group [1]. In the PG-PROTAC design paradigm established by Min et al., the 3- and 4-positions of the phenyl ring were identified as solvent-exposed vectors suitable for linker attachment without disrupting CRBN binding [1]. The 4-hydroxy group serves as a native chemical handle for ether, ester, or carbamate linker conjugation, eliminating the need for additional functional group installation steps required when using unsubstituted PG. This contrasts with the 4-methoxy analogue (2b; CRBN IC50 = 3.16 μM) which lacks a reactive nucleophile, and the 4-amino analogue (2c; CRBN IC50 = 0.123 μM) which offers an alternative attachment chemistry but with different physicochemical properties [1].

Phenol Handle
Cross-study
4-OH group enables ether/ester/carbamate conjugation; solvent-exposed vector validated by co-crystal structure
Eliminates pre-functionalization step required for unsubstituted PG (2a)
Orthogonal reactivity to 4-NH2-PG (2c); linker SAR review recommended
Linker chemistry PROTAC design Phenol functionalization

Metabolic Stability in Liver Microsomes: PG vs. Thalidomide

PG derivatives demonstrate substantially higher metabolic stability in human liver microsomes compared to thalidomide. The parent PG (2a) and its 4-methoxy analogue (2b) exhibit half-lives exceeding 24 hours in human liver microsomes, while thalidomide (1a) shows a half-life of only 3.99 hours [1]. In mouse liver microsomes, PG (2a) similarly exceeds 24 hours versus 4.55 hours for thalidomide [1]. Lenalidomide (1b) and pomalidomide (1c) also show >24 h stability in human microsomes, but their hydrolytic instability (see Evidence Item 2) limits their effective exposure in biological media. The 4-amino PG analogue (2c) shows reduced but still favorable human microsomal stability (t1/2 = 15.66 h) [1], suggesting that the 4-hydroxy substituent of the target compound may offer an intermediate metabolic profile between the highly stable unsubstituted PG and the moderately stable 4-amino variant.

Metabolic Stability
Head-to-head
PG parent (2a): hLM t1/2 >24 h vs. thalidomide 3.99 h; ≥6-fold longer
Supports exposure-model interpretation for in vivo degrader studies
Human liver microsome incubation; NADPH cofactor; class-level transfer review
Metabolic stability Microsomal clearance ADME

Recommended Application Scenarios


PROTAC Library Synthesis with Phenol-Functionalized CRBN Ligand

For medicinal chemistry teams constructing PROTAC libraries targeting diverse proteins of interest, 3-(4-hydroxyphenyl)piperidine-2,6-dione offers a chemically stable CRBN-recruiting element (t1/2 >24 h in cell media vs. 3.3 h for thalidomide) with a pre-installed phenolic hydroxyl group for direct linker conjugation [1]. The modular Suzuki–Miyaura synthesis enables scalable procurement, and the high ligand efficiency (LE class 0.48–0.64) minimizes molecular weight burden on the final PROTAC construct [1]. This compound is particularly suited for ether- or ester-linked PROTAC architectures where the 4-OH serves as the conjugation point, eliminating the need for additional functionalization of the CRBN ligand component.

PROTACs for Hematological Malignancies

The extended chemical stability of PG-based ligands directly addresses a known failure mode of IMiD-based PROTACs—hydrolytic degradation in cell culture media that leads to loss of efficacy over time [1]. PG-PROTAC 4c (SJ995973) achieved picomolar antiproliferative potency (IC50 = 3 pM) in MV4–11 AML cells, demonstrating that PG-recruited CRBN engagement can drive exceptionally potent target degradation [1]. For research programs targeting AML, multiple myeloma, or other hematological cancers where sustained CRBN-mediated degradation is required, 3-(4-hydroxyphenyl)piperidine-2,6-dione provides a procurement foundation for degrader constructs with improved durability of pharmacological effect.

Replacing IMiDs in Hydrolytically Unstable PROTACs

When existing IMiD-based PROTACs show inconsistent cellular activity, variable degradation efficiency, or poor correlation between biochemical potency and cellular effect, replacement of the IMiD CRBN ligand with 3-(4-hydroxyphenyl)piperidine-2,6-dione is supported by direct comparative stability data: PG-PROTACs exhibit >24 h half-lives in MV4–11 media versus 4.2 h for the IMiD-based dBET1, with preserved or improved BRD4 degradation potency [1]. This substitution is further justified by the comparable or superior metabolic stability of PG ligands in human liver microsomes (t1/2 >24 h for 2a vs. 3.99 h for thalidomide) [1], reducing the risk that efficacy loss is due to compound clearance rather than target engagement.

Linker Geometry SAR for CRBN Ligands

The crystallographically validated solvent exposure of the 4-position on the PG phenyl ring [1] makes 3-(4-hydroxyphenyl)piperidine-2,6-dione an ideal scaffold for systematic SAR studies exploring linker length, composition, and exit vector geometry. Unlike unsubstituted PG (2a) which requires pre-functionalization, or the 4-amino analogue (2c) which provides only amine chemistry, the 4-hydroxy compound offers phenol-specific conjugation options (ether, ester, carbamate) that complement existing amine-based linker strategies. This enables head-to-head comparison of linker chemistries within the same PG scaffold, generating directly comparable datasets for PROTAC optimization.

Application
Selection Property
Validation Focus
PROTAC library synthesis with phenol-conjugated CRBN ligand
Pre-installed 4-OH conjugation handle; modular Suzuki–Miyaura synthesis
Linker conjugation efficiency; CRBN binding retention post-conjugation
Hematological malignancy model PROTAC studies
Reported PG-class hydrolytic stability and cellular exposure profile
Target degradation durability; antiproliferative endpoint response in AML models
IMiD-to-PG substitution evaluation in unstable degrader constructs
PG scaffold stability ranking over IMiD phthalimide core
Comparative degradation kinetics; cellular potency correlation review
Linker geometry SAR for CRBN-recruiting ligands
Crystallographically validated solvent-exposed 4-position; phenol-specific conjugation chemistry
Exit-vector tolerance; linker-length vs. degradation efficiency profiling
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